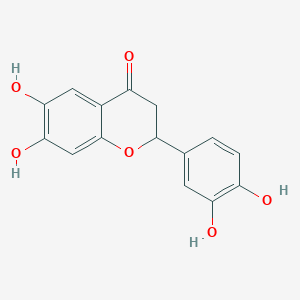

6,7,3',4'-Tetrahydroxyflavanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H12O6 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-4,6,14,16,18-20H,5H2 |

InChI Key |

ZIKILYZOICUSQT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC(=C(C=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |

Origin of Product |

United States |

General Classification Within Flavonoid Subclasses

Flavonoids are characterized by a fundamental 15-carbon skeleton (C6-C3-C6), which comprises two phenyl rings (A and B) interconnected by a three-carbon heterocyclic ring (C). This basic structure gives rise to a wide array of flavonoid subclasses, differentiated by the oxidation state and functional groups on the C ring.

6,7,3',4'-Tetrahydroxyflavanone belongs to the flavanone (B1672756) subclass of flavonoids. Flavanones are distinguished by a saturated C-ring with a ketone group at the C-4 position and a chiral center at C-2. This structure is chemically described as a 2-phenyl-2,3-dihydrochromen-4-one. The specific nomenclature "this compound" indicates the presence of four hydroxyl (-OH) groups attached to the flavanone backbone at positions 6 and 7 on the A-ring, and 3' and 4' on the B-ring.

The general classification of flavonoids and the position of this compound are outlined below:

| Main Class | Subclass | Core Structure | Example Compound |

| Flavonoids | Flavanones | 2-phenyl-2,3-dihydrochromen-4-one | This compound |

| Flavones | 2-phenylchromen-4-one | Luteolin (B72000) (5,7,3',4'-Tetrahydroxyflavone) nist.gov | |

| Flavonols | 3-hydroxy-2-phenylchromen-4-one | Quercetin (B1663063) (3,5,7,3',4'-Pentahydroxyflavone) biomedpharmajournal.org | |

| Isoflavones | 3-phenylchromen-4-one | 6,7,3',4'-Tetrahydroxyisoflavone nih.gov |

Academic Significance of Flavanones As Bioactive Compounds

Identification in Plant Species

The identification of flavanones in plants is a significant area of phytochemical research, revealing the vast diversity of these compounds across different species.

While documentation on this compound is sparse, its structural relatives are well-known. Fustin , which has a 3,7,3',4'-tetrahydroxy arrangement, has been isolated from the heartwood of trees such as Schinopsis balansae and Schinopsis quebrachocolorado (Quebracho colorado). wikipedia.org Another prominent isomer is Eriodictyol (B191197) (5,7,3',4'-tetrahydroxyflavanone). It is notably found in Yerba Santa (Eriodictyon californicum), from which it derives its name, and is also present in citrus fruits like lemons, various vegetables, and medicinal plants such as Eupatorium arnottianum and Piptadeniastrum africanum. nih.govwikipedia.orgfoodstruct.comwikipedia.orgmdpi.com The presence of these related compounds across diverse plant families highlights the commonality of the tetrahydroxyflavanone (B13395739) core structure in nature.

Table 1: Documented Plant Sources of Fustin and Eriodictyol

| Compound | Plant Species | Family | Plant Part |

| Fustin | Schinopsis balansae | Anacardiaceae | Heartwood |

| Fustin | Schinopsis quebrachocolorado | Anacardiaceae | Heartwood |

| Eriodictyol | Eriodictyon californicum | Boraginaceae | Leaves |

| Eriodictyol | Citrus limon (Lemon) | Rutaceae | Fruit/Peel |

| Eriodictyol | Eupatorium arnottianum | Asteraceae | Not specified |

| Eriodictyol | Millettia duchesnei | Fabaceae | Twigs |

| Eriodictyol | Piptadeniastrum africanum | Fabaceae | Stem Bark |

| Eriodictyol | Rosa canina (Rose hip) | Rosaceae | Fruit |

The exploration for natural sources of the specific isomer this compound is an evolving field. Unlike its flavone (B191248) counterpart, which has been identified in plants like Perilla frutescens, the flavanone form is less commonly reported. nih.gov The pursuit of novel sources often involves screening plants known for producing a rich diversity of flavonoids or those used in traditional medicine. The identification of related isomers in families like Anacardiaceae and Fabaceae suggests these may be promising areas for future investigation. As analytical techniques become more sensitive, it is possible that this compound will be identified in new plant species, expanding our understanding of its distribution.

Biosynthetic Pathways of Flavanones

The creation of flavanones in plants is a multi-step process, beginning with a foundational metabolic pathway and branching into specialized enzymatic reactions.

The biosynthesis of all flavonoids, including this compound, is rooted in the general phenylpropanoid pathway. nih.govnih.gov This fundamental process begins with the aromatic amino acid L-phenylalanine. taylorandfrancis.comwikipedia.org A series of three key enzymes—phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL)—convert phenylalanine into p-coumaroyl-CoA. nih.govbiotech-asia.org This molecule stands at a critical junction, ready to be directed into the flavonoid-specific branch of the pathway. wikipathways.org

The entry point into the flavonoid pathway is catalyzed by chalcone (B49325) synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to create a chalcone scaffold. nih.gov This is followed by the action of chalcone isomerase (CHI), which cyclizes the chalcone into a flavanone, with naringenin (B18129) (5,7,4'-trihydroxyflavanone) being a common product. wikipedia.orgbiotech-asia.org

The specific hydroxylation pattern that defines this compound is achieved through the action of specific hydroxylase enzymes, which are often cytochrome P450 monooxygenases or 2-oxoglutarate-dependent dioxygenases. nih.gov To arrive at the 6,7,3',4' pattern, a flavanone precursor must undergo hydroxylation at the C-6 position of the A-ring and the C-3' position of the B-ring.

Flavonoid 3'-hydroxylase (F3'H): This enzyme is responsible for introducing the hydroxyl group at the 3' position on the B-ring. researchgate.net It can act on flavanones like naringenin to convert them into eriodictyol. nih.gov

Flavonoid 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position on the A-ring. researchgate.nethebmu.edu.cn Studies have shown that some F6H enzymes act on flavones and may also accept flavanones as substrates. nih.govnih.gov

The precise sequence and substrate specificity of these enzymes within a given plant species determine which flavonoid isomers, including this compound, are ultimately synthesized. nih.gov

Table 2: Key Enzymes in Tetrahydroxyflavanone Biosynthesis

| Enzyme | Abbreviation | Function |

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid. |

| Cinnamic Acid 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the formation of the chalcone skeleton. |

| Chalcone Isomerase | CHI | Cyclizes chalcone to form a flavanone. |

| Flavanone 3-Hydroxylase | F3H | Adds a hydroxyl group to the C-3 position of flavanones. nih.govwikipedia.org |

| Flavonoid 3'-Hydroxylase | F3'H | Adds a hydroxyl group to the C-3' position of the B-ring. researchgate.netnih.gov |

| Flavonoid 6-Hydroxylase | F6H | Adds a hydroxyl group to the C-6 position of the A-ring. uniprot.org |

Chemical Synthesis and Derivatization Strategies for 6,7,3 ,4 Tetrahydroxyflavanone

Established Synthetic Routes for Flavanone (B1672756) Core Structure

The fundamental framework of flavanones is the 2-phenylchroman-4-one system. Several synthetic strategies have been developed to construct this heterocyclic core, with chalcone (B49325) cyclization being the most prominent and widely utilized method.

Chalcone Cyclization Approaches

The intramolecular cyclization of a 2'-hydroxychalcone (B22705) intermediate is the hallmark of flavanone synthesis. nepjol.inforsc.org This process can be catalyzed by either acid or base and involves the formation of a six-membered heterocyclic ring.

The precursor to the flavanone is a correspondingly substituted 2'-hydroxychalcone. These chalcones are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde. mdpi.comscispace.com For the synthesis of the precursor to 6,7,3',4'-tetrahydroxyflavanone, this would involve the condensation of a 2',4',5'-trihydroxyacetophenone with 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde).

The Claisen-Schmidt condensation is generally carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.gov The reaction can also be performed under solvent-free conditions or with the aid of microwave irradiation to accelerate the reaction rate and improve yields. researchgate.net

Table 1: Examples of Catalysts and Conditions for Claisen-Schmidt Condensation

| Catalyst/Reagent | Conditions | Reference |

| Sodium Hydroxide (NaOH) | Aqueous or alcoholic solution, room temperature or gentle heating | nih.gov |

| Potassium Hydroxide (KOH) | Alcoholic solution | nih.gov |

| Lithium bis(trimethylsilyl)amide (LiHMDS) | One-pot process, can lead to a mixture of chalcone and flavanone | mdpi.com |

| Solid NaOH | Solvent-free grinding | rsc.org |

| Microwave Irradiation | Can shorten reaction times | |

| Ultrasound Irradiation | Can improve efficiency | researchgate.net |

Once the 2'-hydroxychalcone is obtained, the subsequent step is its cyclization to the flavanone. This transformation can be achieved under either acidic or basic conditions. nepjol.infomdpi.com

Base-Catalyzed Cyclization: In the presence of a base, the 2'-hydroxyl group is deprotonated, forming a phenoxide ion. This nucleophilic phenoxide then attacks the β-carbon of the α,β-unsaturated ketone system in a Michael-type addition, leading to the formation of the flavanone ring. rsc.org The rate of this cyclization is pH-dependent. Common bases used for this purpose include sodium acetate (B1210297) and piperidine. nepjol.infomdpi.com

Acid-Catalyzed Cyclization: Under acidic conditions, the carbonyl oxygen of the chalcone is protonated, which activates the α,β-unsaturated system towards nucleophilic attack by the 2'-hydroxyl group. nepjol.info This intramolecular cyclization also yields the flavanone structure. Acetic acid and methanesulfonic acid are examples of acids used to catalyze this reaction. nepjol.infobenthamdirect.com Studies have shown that the mechanism involves a general acid attack on the ionized form of the 2'-hydroxychalcone. rsc.org

Table 2: Catalysts for Chalcone Cyclization to Flavanone

| Catalyst Type | Examples | Reference |

| Bases | Sodium Acetate (NaOAc), Piperidine, Sodium Hydride (NaH) | nepjol.infomdpi.commdpi.com |

| Acids | Acetic Acid (AcOH), Methanesulfonic Acid (CH3SO3H), Phosphoric Acid (H3PO4) | nepjol.infonepjol.infobenthamdirect.com |

| Lewis Acids | Boron trifluoride diethyl etherate | mdpi.com |

| Other | Silica (B1680970) gel, Magnesium oxide (MgO), Iodine (in DMSO), Enzymes (Chalcone Isomerase) | nepjol.infomdpi.comnih.gov |

Baker-Venkataraman Rearrangement (for related flavone (B191248) synthesis)

While the Baker-Venkataraman rearrangement is a classical method for the synthesis of flavones (which possess a double bond in the C-ring), it is relevant to mention in the context of flavonoid synthesis. This rearrangement involves the conversion of an O-aroyl-2-hydroxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to form the flavone. Although not a direct route to flavanones, it represents a key strategy in the broader field of flavonoid synthesis. rsc.org

Regioselective Hydroxylation and Protection-Deprotection Strategies

The synthesis of this compound requires the precise placement of four hydroxyl groups. This often necessitates the use of protecting groups to temporarily mask certain hydroxyl groups while others are being introduced or manipulated. jocpr.comnumberanalytics.com

The starting materials, a suitably substituted 2'-hydroxyacetophenone and benzaldehyde, may already contain some of the required hydroxyl groups, or these groups may be introduced at a later stage. For instance, a 2',4',5'-trihydroxyacetophenone and 3,4-dihydroxybenzaldehyde could be used as starting materials.

The regioselective introduction of hydroxyl groups onto a pre-formed flavanone ring is another approach. This can be achieved through various chemical methods, such as oxidation reactions, or through biocatalytic methods using enzymes or whole-cell systems. nih.govacs.orgnih.gov For example, transition-metal-catalyzed C-H bond oxidation has been explored for the regioselective hydroxylation of flavonoids. acs.orgacs.org

The choice of protecting group is crucial and depends on its stability under the reaction conditions used for subsequent steps and the ease of its removal. jocpr.comnumberanalytics.comyoutube.com Common protecting groups for hydroxyl functions in flavonoid synthesis include benzyl (B1604629) (Bn), methoxymethyl (MOM), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBS). acs.orgyoutube.comresearchgate.net

Table 3: Common Protecting Groups in Flavonoid Synthesis

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H2, Pd/C) | acs.org |

| Methoxymethyl | MOM | Methoxymethyl chloride (MOMCl) | Acidic conditions (e.g., HCl) | acs.org |

| tert-Butyldimethylsilyl | TBS | tert-Butyldimethylsilyl chloride (TBSCl) | Fluoride source (e.g., TBAF) | youtube.com |

| Acetyl | Ac | Acetic anhydride | Base or acid hydrolysis |

Advanced Purification Methodologies for Synthetic this compound

The purification of the final product is a critical step to obtain this compound of high purity. Due to the presence of multiple polar hydroxyl groups, flavonoids can be challenging to purify.

Traditional methods like recrystallization from solvents such as ethanol or methanol are often employed. scielo.br However, for complex mixtures or to achieve high purity, chromatographic techniques are indispensable.

Column chromatography using silica gel is a standard method for the purification of flavonoids. mdpi.com The choice of the eluent system is crucial for achieving good separation.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating highly pure flavonoids. researchgate.netnih.gov Reverse-phase columns are commonly used, with mobile phases typically consisting of mixtures of water, methanol, or acetonitrile (B52724), often with a small amount of acid (like formic acid or acetic acid) to improve peak shape.

Macroporous resin chromatography is another effective method for the purification of flavonoids from crude extracts or reaction mixtures. ajol.infofrontiersin.org The flavonoids are first adsorbed onto the resin and then selectively eluted with different concentrations of an organic solvent, typically ethanol. scielo.brfrontiersin.org

Table 4: Purification Techniques for Flavonoids

| Technique | Principle | Typical Application | Reference |

| Recrystallization | Difference in solubility at different temperatures. | Initial purification of solid products. | scielo.br |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Separation of reaction mixtures. | mdpi.com |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase under high pressure. | Final purification to high purity. | researchgate.netnih.gov |

| Macroporous Resin Chromatography | Adsorption onto a porous polymer resin followed by selective elution. | Large-scale purification and enrichment from complex mixtures. | ajol.infofrontiersin.org |

Structural Characteristics and Structure Activity Relationship Sar Studies of 6,7,3 ,4 Tetrahydroxyflavanone

Influence of Hydroxyl Group Positioning on Bioactivity

The hydroxylation pattern is a key factor in the bioactivity of flavonoids. nih.gov Different hydroxylation modifications affect their chemical properties and, consequently, their biological efficacy. nih.gov

A-Ring Hydroxylation Impact (Positions 6, 7)

The hydroxylation pattern of the A-ring plays a significant role in modulating the biological activities of flavones and flavanones. While the 5,7-dihydroxy pattern is common and well-studied, the 6,7-dihydroxy substitution, as seen in 6,7,3',4'-Tetrahydroxyflavanone, also confers important properties. nih.govnih.gov Studies comparing related compounds, such as 6,3',4'-trihydroxyflavone (B3031360) and 7,3',4'-trihydroxyflavone (B9037), have demonstrated that the specific position of the hydroxyl group on the A-ring leads to differences in bioactivity. nih.gov For instance, in one study, 7,3',4'-trihydroxyflavone showed a higher capacity for scavenging reactive oxygen species (ROS), whereas 6,3',4'-trihydroxyflavone was a more potent inhibitor of nitric oxide (NO) and interleukin-1β (IL-1β). nih.gov However, for antioxidant activity specifically, some research suggests that the arrangement of hydroxyl groups on the A-ring (with the exception of a 5-OH group) has a limited impact on effectiveness. mdpi.com

B-Ring Catechol Moiety Significance (Positions 3', 4')

The 3',4'-dihydroxy substitution pattern on the B-ring, known as a catechol moiety, is a critical structural feature for the bioactivity of many flavonoids. researchgate.net This feature is widely recognized for conferring high antioxidant potential. mdpi.compuce.edu.ecnih.gov The catechol structure enhances antioxidant activity because it can readily donate hydrogen atoms or electrons to scavenge free radicals, forming a stable ortho-semiquinone radical in the process. mdpi.comnih.gov This electron delocalization ability is a key factor in its potent radical-scavenging capacity. mdpi.com

The B-ring's structure is considered a primary determinant of the antioxidant activity of flavonoids. nih.gov Beyond antioxidation, the catechol group enhances metal-chelating capacity and protein binding affinity. puce.edu.ecsmolecule.com Studies have shown that flavonoids with a catechol-containing B-ring exhibit superior scavenging of radical cations compared to those with monophenolic or unsubstituted B-rings. nih.gov The binding affinity of flavonols to proteins like bovine serum albumin has been shown to increase with the number of hydroxyl groups on the B-ring, highlighting the importance of the catechol group in molecular interactions. acs.org

Role of C-Ring Saturation (Flavanone vs. Flavone)

The structural difference between a flavanone (B1672756) and a flavone (B191248) lies in the C-ring; flavanones have a saturated C2-C3 bond, whereas flavones possess a C2-C3 double bond. nih.govresearchgate.net This double bond in flavones, in conjugation with the 4-oxo (keto) group, is a key feature for enhanced antioxidant activity. mdpi.comresearchgate.net The conjugated system facilitates electron delocalization from the B-ring across the molecule, which improves its ability to stabilize and scavenge radicals. mdpi.com

A comparative study between quercetin (B1663063) (a flavonol, which has the C2-C3 double bond like a flavone) and taxifolin (B1681242) (a flavanonol, with a saturated C-ring like a flavanone) suggested that the presence of the C2-C3 double bond distinguishes the better antioxidant. mdpi.com Similarly, a systematic study of 5,7,3′,4′-hydroxy substituted flavonoids found that the flavone (luteolin) and the flavanone (eriodictyol) had different efficiencies in reducing cytochrome c, demonstrating that the C-ring structure plays a direct role in this specific redox activity. kettering.edu The saturation of the C-ring in flavanones like this compound results in a non-planar structure, which can affect its interaction with biological targets compared to its planar flavone counterpart. acs.org

Table 1: Impact of C-Ring Saturation on Bioactivity (Flavanone vs. Flavone) This is an illustrative comparison based on established structure-activity relationship principles.

| Feature | This compound (Flavanone) | 6,7,3',4'-Tetrahydroxyflavone (B600736) (Flavone) | Bioactivity Implication |

|---|---|---|---|

| C-Ring Structure | Saturated C2-C3 bond | Double bond between C2-C3 | The double bond creates a planar, conjugated system. mdpi.comacs.org |

| Molecular Geometry | Non-planar, more flexible | Planar | Planarity can influence intercalation with DNA and binding to flat enzymatic sites. mdpi.comacs.org |

| Electron Delocalization | Limited across the C-ring | Enhanced conjugation with the C4-keto group | Enhanced delocalization in flavones generally leads to greater antioxidant potential. mdpi.comresearchgate.net |

| Antioxidant Activity | Generally lower | Generally higher | The C2=C3 double bond is considered a key feature for potent antioxidant activity. mdpi.comresearchgate.netnih.gov |

Computational Approaches to Structure-Activity Relationships

Computational methods are increasingly used to predict the biological activity of flavonoids and to guide the design of new, more potent analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a statistical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.netmdpi.com For flavonoids, QSAR models are developed by calculating various molecular descriptors (physicochemical properties) and using statistical methods like Multiple Linear Regression (MLR) to create an equation that can predict the activity of new or untested compounds. mdpi.com

These models have been successfully applied to predict various activities of flavonoids, including their potential as enzyme inhibitors or anti-cancer agents. researchgate.netmdpi.com The process involves selecting a dataset of flavonoids with known activities, calculating a wide range of 2D and 3D molecular descriptors, and then using algorithms to select the most relevant descriptors to build a predictive model. mdpi.com The robustness and predictive power of a QSAR model are typically validated using internal (cross-validation) and external test sets of compounds. mdpi.complos.org A well-validated QSAR model can significantly reduce the time and cost associated with screening large numbers of compounds for a specific biological target. mdpi.com

Table 2: Examples of Descriptors Used in Flavonoid QSAR Models

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| 2D Descriptor | X4A (4-path autocorrelation) | Describes the atomic properties (e.g., atomic mass, polarizability) distributed along topological paths of four atoms. | plos.org |

| 2D Descriptor | Molecular Fingerprints | Encodes structural features of a molecule into a bitstring, used for similarity analysis and model building. | mdpi.com |

| 3D Descriptor | Q_VSA_FNEG (Charge-related surface area) | Represents the sum of van der Waals surface areas of atoms with negative partial charges. | nih.gov |

| Physicochemical | qed (Quantitative Estimate of Drug-likeness) | A composite score based on eight physicochemical properties to estimate how "drug-like" a molecule is. | plos.org |

Inverse QSAR for Structural Design and Prediction

While traditional QSAR models predict the activity of a given structure, inverse QSAR aims to solve the reverse problem: generating novel molecular structures that are predicted to have a desired level of activity. nih.gov This approach represents a significant step forward in rational drug design.

Recent methods combine machine learning models, such as the variational autoencoder (VAE), with regression techniques. nih.gov A VAE can learn a compressed representation of molecular structures (a "latent space") and then generate new structures from points in this space. By building a model that links this latent space to target properties (like bioactivity from a QSAR model), it becomes possible to perform a "direct inverse analysis." This analysis identifies regions in the latent space that correspond to the desired properties and then decodes these points back into novel, optimized molecular structures. nih.gov This innovative approach can efficiently search the vast chemical space to identify and propose new flavonoid structures with enhanced, targeted bioactivity. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein target. researchgate.net This method forecasts the binding mode and affinity, often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger interaction. stackexchange.comwisdomlib.org The process involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein receptor, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. nih.gov

While extensive molecular docking studies have been performed on various flavonoids to explore their therapeutic potential, specific research detailing the molecular docking of this compound is not prominently available in the reviewed scientific literature. However, the methodology can be understood from studies on structurally similar flavonoids. For instance, investigations into flavonoids like hesperetin (B1673127) and naringenin (B18129) with the transport protein bovine β-lactoglobulin (BLG) have shown that these compounds bind within the protein's internal cavity, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov Similarly, docking studies of flavonoids with cancer-related targets like the Epidermal Growth Factor Receptor (EGFR) have identified key amino acid interactions and binding energies ranging from -8.4 to -9.1 kcal/mol for promising candidates. tjnpr.org

For this compound, a hypothetical docking study would involve selecting a protein target based on its known biological activities, such as antioxidant or anti-inflammatory effects. ontosight.ai Potential targets could include enzymes involved in inflammatory pathways like cyclooxygenase (COX) or kinases such as c-Src. nih.govnih.gov The four hydroxyl groups on the flavanone are crucial, as they would be expected to form key hydrogen bonds with amino acid residues in the protein's binding pocket, significantly contributing to the binding affinity. nih.gov The catechol group (the 3',4'-dihydroxy arrangement on the B-ring) is a particularly important feature for potent biological activity. nih.govmdpi.com

An illustrative example of what molecular docking results for this compound might look like is presented below. This hypothetical table shows potential protein targets and the types of data a docking simulation would generate.

| Potential Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Primary Interaction Type |

|---|---|---|---|---|

| c-Src Kinase | 2SRC | -8.2 | Met341, Thr338, Lys295 | Hydrogen Bond, Hydrophobic |

| EGFR Kinase | 1M17 | -7.9 | Met769, Lys721, Asp831 | Hydrogen Bond, π-Alkyl |

| Bcl-2 | 2O21 | -7.5 | Arg146, Tyr108, Asp111 | Hydrogen Bond, π-π Stacking |

Molecular Dynamics Simulations for Binding Stability

Following molecular docking, molecular dynamics (MD) simulations are employed to assess the dynamic stability of the predicted ligand-protein complex over time. acs.org This computational method simulates the natural motion of atoms in the complex, providing insights into its conformational changes and the persistence of key interactions. acs.orgmdpi.com The stability of the complex is a critical factor in determining the potential efficacy of a ligand. mdpi.com

Specific MD simulation studies for this compound are not found in the available literature. However, the principles are well-established from research on other flavonoids. nih.govnih.gov An MD simulation starts with the best-docked pose from a molecular docking study. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the system's energy is minimized. frontiersin.orgresearchgate.net The simulation then proceeds for a set duration, typically nanoseconds, tracking the atomic coordinates at regular intervals. nih.govfrontiersin.org

The primary metric for evaluating stability is the Root Mean Square Deviation (RMSD). mdpi.com The RMSD measures the average deviation of the protein's backbone atoms and the ligand's atoms from their initial positions over the course of the simulation. rsc.org A stable complex is indicated by RMSD values that reach a plateau and exhibit minimal fluctuations, suggesting that the ligand remains securely bound in the active site. nih.govmdpi.com For example, stable protein-ligand complexes often show protein RMSD values that stabilize around 2-3 Å (0.2-0.3 nm). mdpi.comresearchgate.net Conversely, a continuously increasing or highly fluctuating RMSD suggests that the ligand may be unstable and could be dissociating from the binding pocket. researchgate.net

Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuations, indicating a stable binding interaction. mdpi.com

An illustrative table showing potential RMSD values from a hypothetical MD simulation of a this compound-protein complex is provided below to demonstrate how binding stability is assessed.

| Complex | Simulation Time (ns) | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) | Interpretation |

|---|---|---|---|---|

| 6,7,3',4'-THF - c-Src Kinase | 0-20 | 1.8 | 1.5 | System is equilibrating. |

| 20-80 | 2.2 | 1.9 | RMSD values are converging to a stable plateau. | |

| 80-100 | 2.3 | 2.0 | Complex is stable with minor fluctuations. |

Biological Activities and Molecular Mechanisms of 6,7,3 ,4 Tetrahydroxyflavanone

Antioxidant Activity and Oxidative Stress Modulation

The antioxidant properties of 6,7,3',4'-tetrahydroxyflavanone are a significant aspect of its biological activity, largely attributed to the presence and arrangement of its hydroxyl (-OH) groups. These groups play a pivotal role in its capacity to counteract oxidative stress.

Free Radical Scavenging Mechanisms

This compound demonstrates the ability to scavenge free radicals, a key mechanism in its antioxidant activity. This action is largely attributed to the hydrogen-donating capacity of its hydroxyl groups. The presence of a catechol moiety (hydroxyl groups at the 3' and 4' positions) in the B ring is particularly important for this activity. mdpi.com This structure allows the flavanone (B1672756) to reduce highly oxidizing radicals, such as superoxide (B77818) and hydroxyl radicals, by donating a hydrogen atom to produce a more stable phenoxyl radical. mdpi.comhebmu.edu.cn This direct interaction with free radicals helps to mitigate cellular damage induced by oxidative stress.

Studies on structurally similar flavonoids have provided insights into these mechanisms. For instance, the radical scavenging activity of various flavonoids against 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been extensively studied, revealing that the hydroxylation pattern is a key determinant of scavenging potential. hebmu.edu.cn The ability of flavonoids to scavenge free radicals is a fundamental aspect of their antioxidant effect. nih.gov

Regulation of Endogenous Antioxidant Enzyme Systems

Beyond direct radical scavenging, this compound can also modulate the body's own antioxidant defense systems. Research on a related compound, 6,7,4'-trihydroxyflavanone (B1264764), has shown it can attenuate oxidative stress by preserving the levels of antioxidant proteins like superoxide dismutase (SOD) and catalase (CAT). nih.gov This is achieved through the activation of the Nrf2 signaling pathway, which leads to the enhanced expression of heme oxygenase-1 (HO-1), a crucial antioxidant enzyme. nih.gov Similarly, other flavonoids have been shown to upregulate the production of enzymes like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, thereby strengthening the cell's capacity to defend against oxidative insults.

The table below summarizes the effects of a related trihydroxyflavanone on endogenous antioxidant systems.

| Compound | Cell Line | Key Finding |

| 6,7,4'-Trihydroxyflavanone | SH-SY5y | Preserved levels of SOD and CAT and promoted HO-1 expression via Nrf2 nuclear translocation under hypoxic conditions. nih.gov |

Protection against Reactive Oxygen Species (ROS) Induced Cellular Damage

The accumulation of reactive oxygen species (ROS) can lead to significant cellular damage. mdpi.com this compound and related flavonoids have been shown to protect cells from such damage. For instance, studies on 6,3',4'- and 7,3',4'-trihydroxyflavone (B9037) demonstrated a significant, dose-dependent reduction in cellular ROS content, which in turn improved cell viability. mdpi.com This protective effect is directly linked to their ROS-scavenging capabilities. mdpi.com Research on a similar compound, 6,7,4'-trihydroxyflavanone, also demonstrated a cytoprotective effect against hypoxia-induced neurotoxicity by mitigating oxidative stress. nih.gov

The following table details the protective effects of related trihydroxyflavones against ROS-induced cellular damage.

| Compound | Cell Model | Protective Effect |

| 6,3',4'-Trihydroxyflavone (B3031360) | Macrophages | Significantly downregulated cellular ROS in a dose-dependent manner (IC50 = 3.02 µM) and improved cell viability. mdpi.com |

| 7,3',4'-Trihydroxyflavone | Macrophages | Significantly downregulated cellular ROS in a dose-dependent manner (IC50 = 2.71 µM) and improved cell viability. mdpi.com |

Anti-inflammatory Action

The anti-inflammatory properties of this compound are closely linked to its antioxidant activities and its ability to modulate key signaling pathways involved in the inflammatory response.

Modulation of Pro-inflammatory Cytokine and Mediator Production

A key mechanism of the anti-inflammatory action of flavonoids is the inhibition of pro-inflammatory cytokine and mediator production. nih.gov Structurally similar compounds have been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov These molecules are crucial mediators of the inflammatory response. nih.gov Additionally, flavonoids can suppress the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. nih.govnih.gov For example, a related compound, 5,7,3',5'-tetrahydroxyflavanone (B1246913), was found to inhibit nitric oxide production in a dose-dependent manner. chemfaces.com

The table below summarizes the inhibitory effects of related flavonoids on the production of pro-inflammatory mediators.

| Compound | Cell Model | Inhibitory Effect |

| 6,3',4'-Trihydroxyflavone | 2D and 3D RAW264.7 Macrophages | Suppressed the overexpression of IL-1β, IL-6, and TNF-α. nih.gov |

| 7,3',4'-Trihydroxyflavone | 2D and 3D RAW264.7 Macrophages | Suppressed the overexpression of IL-1β, IL-6, and TNF-α. nih.gov |

| 3,5,6,7,3',4'-Hexamethoxyflavone | LPS-stimulated RAW264.7 cells | Suppressed the production of IL-1β, IL-6, and TNF-α. nih.gov |

Inhibition of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and its relatives are often mediated through the inhibition of key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of inflammatory gene expression. nih.gov Inhibition of the NF-κB pathway has been identified as a key mechanism for the anti-inflammatory activity of flavonoids, leading to a reduction in the production of pro-inflammatory cytokines. Similarly, the modulation of MAPK pathways, such as p38 and JNK, contributes to their anti-inflammatory effects. nih.gov

For instance, studies on 6,3',4'- and 7,3',4'-trihydroxyflavone revealed that they exert their anti-inflammatory effects through the IL-17 and TNF signaling pathways. mdpi.comnih.gov Furthermore, 7,3',4'-trihydroxyflavone was also found to act through the JAK-STAT pathway. mdpi.comnih.gov The flavonoid fisetin (B1672732), another tetrahydroxyflavone, has been shown to inhibit the PI3K/Akt/mTOR and MAPK pathways. nih.gov Amentoflavone, a biflavonoid, has demonstrated anti-neuroinflammatory effects by inhibiting the TLR4/MyD88/NF-κB pathway. semanticscholar.org

The following table outlines the inhibition of key inflammatory signaling pathways by related flavonoids.

| Compound | Signaling Pathway | Key Effect |

| 6,3',4'-Trihydroxyflavone | IL-17 and TNF pathways | Downregulated the transcription of genes such as Lta, Il1b, Ifnb1, and Il6. mdpi.com |

| 7,3',4'-Trihydroxyflavone | IL-17, TNF, and JAK-STAT pathways | Downregulated the transcription of various inflammatory genes. mdpi.comnih.gov |

| Fisetin (3,7,3',4'-Tetrahydroxyflavone) | PI3K/Akt/mTOR and p38/JNK pathways | Ameliorated psoriasis-like features in skin models. nih.gov |

| 3,5,6,7,3',4'-Hexamethoxyflavone | NF-κB and ERK (MAPK) pathways | Repressed the production of inflammatory mediators. nih.govresearchgate.net |

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

While direct studies on this compound are limited, research on structurally related flavonoids provides strong evidence for its potential to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism for many anti-inflammatory compounds.

For instance, the related compound 6,7,3',4'-tetrahydroxyflavone (B600736) has been suggested to inhibit the production of pro-inflammatory mediators by modulating the NF-κB pathway. This modulation is a critical aspect of its anti-inflammatory activity. Similarly, other related trihydroxyflavones, such as 6,3',4'-trihydroxyflavone and 7,3',4'-trihydroxyflavone, have been shown to downregulate the transcription of genes involved in the TNF signaling pathway, which is a known activator of NF-κB. nih.gov Specifically, the recognition of Tumor Necrosis Factor (TNF) by its receptor activates both the NF-κB and MAPK pathways, leading to the secretion of inflammatory cytokines and chemokines. nih.gov The ability of these related flavones to suppress genes in the TNF pathway suggests a mechanism that likely involves the inhibition of NF-κB activation. nih.gov Furthermore, 7,3',4'-Trihydroxyflavone has demonstrated the ability to inhibit osteoclastogenesis induced by the receptor activator of nuclear factor kappa B ligand (RANKL), further implicating its role in modulating NF-κB signaling. targetmol.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes, including inflammation. There is significant crosstalk between the MAPK and NF-κB pathways, and both can be modulated by flavonoids.

The related 6,7,3',4'-tetrahydroxyflavone has been implicated in the modulation of the MAPK pathway, contributing to its anti-inflammatory effects. Crosstalk between the MAPK and other signaling pathways, such as the PI3K/Akt pathway, is complex and context-dependent, with pathways capable of activating or inhibiting each other. nih.govnih.gov For example, in some contexts, the PI3K/Akt pathway can positively influence the MAPK pathway, while the MAPK pathway can negatively affect the PI3K/Akt pathway. nih.gov In the context of inflammation, the activation of the TNF and IL-17 pathways can induce both NF-κB and MAPK activation. nih.gov The related 6,3',4'- and 7,3',4'-trihydroxyflavones have been shown to downregulate genes in these pathways, indicating their potential to interfere with MAPK signaling. nih.gov This suggests that this compound may also exert its anti-inflammatory effects through the modulation of MAPK pathway crosstalk.

Downstream Targets of Inflammatory Cascades (e.g., COX-2)

The anti-inflammatory effects of flavonoids are often mediated through the inhibition of downstream targets of inflammatory cascades, such as cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. mdpi.comd-nb.info

Flavonoids have been identified as potential dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. d-nb.info The inhibition of these enzymes represents a promising strategy for developing anti-inflammatory drugs with fewer side effects. d-nb.info Studies on a variety of flavonoids have demonstrated their ability to inhibit COX-1 and COX-2 enzymes and the production of inflammatory cytokines and chemokines in human whole blood. epa.gov Specifically, flavonoids with a catechol group in the B ring have shown promise in simultaneously inhibiting the production of inflammatory prostaglandin (B15479496) E2 and pro-inflammatory cytokines. epa.gov Given that this compound possesses this catechol structure, it is plausible that it also inhibits COX-2 as part of its anti-inflammatory activity. The search for novel and selective COX-2 inhibitors remains an active area of research to develop safer anti-inflammatory therapies. nih.gov

Enzyme Modulation and Inhibition

Xanthine (B1682287) Oxidase (XOD) Inhibition (based on related tetrahydroxyflavanones)

Xanthine oxidase (XOD) is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govmdpi.com Overactivity of this enzyme can lead to hyperuricemia, a condition associated with gout. nih.gov Several flavonoids have been investigated for their potential to inhibit XOD.

Structure-activity relationship studies have revealed that planar flavones and flavonols with a 7-hydroxyl group are potent inhibitors of xanthine oxidase. nih.gov For example, luteolin (B72000) (a 5,7,3',4'-tetrahydroxyflavone) exhibits significant inhibitory activity. nih.gov The inhibitory effect of flavonoids is influenced by the presence and position of hydroxyl groups and the planarity of the molecule. mdpi.comresearchgate.net While glycosylation of flavonoids tends to decrease their inhibitory activity, the aglycones are often potent inhibitors. mdpi.commdpi.com Although direct data on this compound is not available, the structural similarities to known XOD-inhibiting flavonoids suggest it may also possess this activity.

Table 1: Xanthine Oxidase Inhibitory Activity of Related Flavonoids

| Compound | IC50 (µM) | Inhibition Type | Source |

| Luteolin | 0.40 - 5.02 | Mixed-type | nih.gov |

| Kaempferol | 0.40 - 5.02 | Mixed-type | nih.gov |

| Quercetin (B1663063) | 0.40 - 5.02 | Mixed-type | nih.gov |

| Myricetin | 0.40 - 5.02 | Mixed-type | nih.gov |

| Isorhamnetin | 0.40 - 5.02 | Mixed-type | nih.gov |

| Diosmetin | Strong Inhibitor | Not specified | mdpi.com |

| Apigenin (B1666066) | Strong Inhibitor | Not specified | mdpi.com |

This table is based on data for related tetrahydroxyflavones and other flavonoids.

Bromodomain and Extraterminal Domain (BRD4) Inhibition (based on related tetrahydroxyflavanones)

Bromodomain and extraterminal domain (BRD4) proteins are epigenetic regulators that play a crucial role in gene transcription. nih.govnih.gov They have emerged as promising targets for anti-cancer therapies. nih.gov

A natural product, 3',4',7,8-tetrahydroxyflavone, has been identified as a novel and potent selective inhibitor of the second bromodomain (BD2) of BRD4. nih.govnih.gov This compound showed approximately 100-fold more selectivity for BRD4-BD2 (IC50 = 204 nM) over the first bromodomain (BD1) (IC50 = 17.9 µM). nih.govnih.govresearchgate.net Interestingly, the hydrogenated derivative, 3',4',7,8-tetrahydroxyflavanone, lost its inhibitory activity against BRD4-BD1, highlighting the importance of the flavone's aromatic C ring for this specific interaction. nih.gov The positions of the hydroxyl groups are also critical for the inhibitory activity, as they form hydrogen bonds with the protein. nih.gov While this suggests that the flavanone structure might not be ideal for BRD4 inhibition, the findings for the related flavone (B191248) underscore the potential of the tetrahydroxy- substitution pattern for targeting bromodomains.

Table 2: BRD4 Inhibitory Activity of a Related Tetrahydroxyflavone

| Compound | Target | IC50 | Selectivity | Source |

| 3',4',7,8-tetrahydroxyflavone | BRD4-BD2 | 204 nM | ~100-fold vs BRD4-BD1 | nih.govnih.govresearchgate.net |

| 3',4',7,8-tetrahydroxyflavone | BRD4-BD1 | 17.9 µM | nih.govnih.govresearchgate.net | |

| 3',4',7,8-tetrahydroxyflavanone | BRD4-BD1 | No apparent inhibition at 10 µM | nih.gov |

Cyclin-Dependent Kinase (CDK) Modulation (based on related tetrahydroxyflavones)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their modulation is a significant area of cancer research. Some flavonoids have been shown to modulate CDK activity.

For instance, the flavone luteolin, which is a 5,7,3',4'-tetrahydroxyflavone, has been reported to inhibit cyclin-dependent kinase 9 (CDK9). nih.gov CDK9 is a component of the positive transcription elongation factor B (P-TEFb) complex, which is crucial for the transcription of many genes, including those of HIV. nih.gov The inhibition of CDK9 by certain flavonoids can reinforce HIV latency. nih.gov Furthermore, CDK5, another member of the CDK family, has been shown to modulate the transcriptional activity of the mineralocorticoid receptor. nih.gov While direct evidence for this compound is lacking, the known activity of related tetrahydroxyflavones suggests that it could potentially modulate CDK activity as well.

Cholinesterase Enzyme (AChE, BChE) Inhibition (based on related tetrahydroxyflavones)

While direct studies on the cholinesterase inhibitory activity of this compound are limited, research on other flavonoids provides a basis for inferring its potential effects. Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic transmission. The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease.

Flavonoids, as a class of compounds, have demonstrated significant cholinesterase inhibitory activity. For instance, quercetin, a flavonol with a similar polyhydroxylated structure, has been shown to inhibit both AChE and BChE in a concentration-dependent and competitive manner. nih.gov Similarly, flavones and flavanones isolated from the root bark of Morus lhou have displayed potent inhibitory activities against both AChE and BChE, with Ki values in the micromolar range. acs.org A study on flavanones derived from naringenin (B18129) also reported AChE inhibitory activity, with some derivatives showing better efficacy than the parent compound. researchgate.net

The structure-activity relationship studies of flavonoids suggest that the number and position of hydroxyl groups are critical for their inhibitory potential. researchgate.net Flavones with prenyl substitutions at the C-3 position have been identified as noncompetitive inhibitors, while those without this substitution act as mixed inhibitors of both AChE and BChE. acs.org Given that this compound possesses multiple hydroxyl groups, it is plausible that it could interact with the active sites of cholinesterase enzymes, although its specific mode and potency of inhibition require experimental verification.

Table 1: Cholinesterase Inhibitory Activity of Selected Flavonoids

| Compound | Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|---|

| Quercetin | AChE, BChE | Not specified | Competitive |

| Macluraxanthone | AChE | 8.47 | Non-competitive |

| BChE | 29.8 | Competitive | |

| 5'-geranyl-4'-methoxy-5,7,2'-trihydroxyflavone | AChE | Ki = 3.1 | Mixed |

| BChE | Ki = 1.74 | Mixed |

This table presents data for related flavonoids to infer the potential activity of this compound.

Tyrosinase Inhibition (based on related tetrahydroxyflavones)

The structural features of flavonoids, particularly the hydroxylation pattern, play a significant role in their ability to inhibit tyrosinase. It is believed that flavonoids can chelate the copper ions within the active site of the enzyme, leading to its inactivation.

Studies on related compounds provide insights into the potential tyrosinase inhibitory activity of this compound. The position of the hydroxyl groups on the flavonoid skeleton is a determining factor for this activity. For example, the presence of hydroxyl groups at the C-6 and C-7 positions of the isoflavone (B191592) skeleton has been suggested to be important for the expression of tyrosinase inhibitory activity.

General Detoxification Enzyme Modulation

Flavonoids are known to modulate the activity of detoxification enzymes, which are broadly categorized into Phase I and Phase II enzymes. nih.gov This modulation is a key mechanism behind their potential cancer-preventive effects. nih.gov

Phase I enzymes, primarily the cytochrome P450 (CYP) superfamily, are responsible for the initial modification of xenobiotics. nih.gov Some flavonoids have been shown to inhibit specific CYP isozymes, such as CYP1A1, 1A2, 2E1, and 3A4, thereby preventing the activation of procarcinogens. nih.gov For instance, flavones like chrysin (B1683763) and baicalein, and the flavanone naringenin, inhibit CYP19 (aromatase), which is involved in estrogen biosynthesis. nih.gov

Phase II enzymes, including UDP-glucuronyl transferase and glutathione S-transferase, conjugate the modified xenobiotics to increase their water solubility and facilitate their excretion. nih.gov Several flavonoids, such as fisetin and genistein, can activate these enzymes, promoting the detoxification of carcinogens. nih.gov

Given that this compound belongs to the flavonoid class, it is likely to participate in the modulation of these detoxification pathways. Its specific effects on individual enzyme activities would depend on its unique structural characteristics and require further investigation.

Cellular and Subcellular Pathway Modulation

The cell cycle is a tightly regulated process that governs cell division, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. khanacademy.org Dysregulation of the cell cycle is a hallmark of cancer. khanacademy.org

Research has indicated that 6,7,3',4'-tetrahydroxyflavone has the potential to interfere with the cell cycle of cancer cells. Specifically, it has been found to cause a G2/M phase arrest, suggesting that it can inhibit tumor growth by halting cell division at this critical checkpoint. This effect is consistent with the activities of other related flavones. For example, luteolin (5,7,3',4'-tetrahydroxyflavone) has been shown to block the cell cycle in various cancer cell lines. nih.gov Similarly, apigenin (5,7,4'-trihydroxyflavone) can promote cell cycle arrest. nih.gov The ability of these compounds to regulate the cell cycle is often linked to their influence on the expression and activity of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). khanacademy.org

Apoptosis is a form of programmed cell death that is essential for normal development and tissue homeostasis. mdpi.com The induction of apoptosis in cancer cells is a major goal of cancer therapy. nih.gov Studies suggest that 6,7,3',4'-tetrahydroxyflavone may have the ability to induce apoptosis in cancer cells. This pro-apoptotic activity is a common feature among many flavonoids.

The apoptotic process is governed by two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis. mdpi.com Flavonoids can trigger apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins, the release of cytochrome c from mitochondria, and the activation of caspases. mdpi.com For instance, fisetin (3,3',4',7-tetrahydroxyflavone) has been shown to sensitize cancer cells to TRAIL-mediated apoptosis. nih.gov Furthermore, the related compound 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) induces apoptosis through the production of reactive oxygen species (ROS) and caspase activation. researchgate.net

A study on a related isoflavone, 6,7,3',4'-tetrahydroxyisoflavone, demonstrated its ability to decrease the apoptosis of irradiated human lymphocyte AHH-1 cells, suggesting a protective role in that context. nih.gov This highlights the complex and context-dependent effects of these compounds on apoptosis.

Table 2: Effects of Selected Flavonoids on Apoptosis

| Compound | Cell Line | Effect |

|---|---|---|

| Luteolin | A549 lung, HCT15, HT29 colon, A375 melanoma | Induces apoptosis |

| Apigenin | T24 bladder, A549 lung, HT29 colon, A375 melanoma | Promotes apoptosis |

| Fisetin | Various cancer cells | Sensitizes to TRAIL-mediated apoptosis |

This table presents data for related flavonoids to infer the potential activity of this compound.

The biological activities of flavonoids are often rooted in their ability to modulate the expression of specific genes. cymitquimica.com This influence can alter various cellular processes, including inflammation, cell proliferation, and apoptosis.

While the specific gene expression profile modulated by this compound is not extensively characterized, studies on related compounds provide valuable insights. For example, 6,7,4'-trihydroxyflavanone has been shown to induce the expression of the Nrf2 gene and its downstream target, heme oxygenase-1 (HO-1), which are key components of the cellular antioxidant response. medchemexpress.com Furthermore, flavanones have been shown to play a role in the expression of genes involved in flavonoid biosynthesis, such as the flavanone 3-hydroxylase (F3H) gene. nih.gov

The modulation of gene expression by flavonoids can occur at both the transcriptional and post-transcriptional levels. They can influence the activity of transcription factors, such as NF-κB, which plays a central role in the inflammatory response. The ability of 6,7,3',4'-tetrahydroxyflavone to modulate gene expression is likely a key mechanism underlying its observed biological effects, and further research in this area is warranted to fully elucidate its molecular targets.

Impact on Cellular Signaling Cascades Beyond Inflammation

Beyond its established anti-inflammatory roles, this compound demonstrates significant effects on other vital cellular signaling cascades, particularly those involved in cell cycle regulation and survival. Research indicates that this compound can influence pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are fundamental to cell growth, proliferation, and apoptosis.

Notably, this compound has been shown to induce G2/M phase arrest in cancer cells, indicating its potential to halt the cell division process. This is a critical mechanism for controlling the proliferation of abnormal cells. Furthermore, studies suggest that it can trigger apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic effect is linked to its ability to modulate key signaling pathways that govern cell survival and death. The antioxidant properties of this flavanone, primarily attributed to the hydrogen-donating capacity of its hydroxyl groups, also play a role in its cellular effects by mitigating oxidative stress.

Restoration of Mitochondrial Membrane Potential

The effect of this compound on the restoration of mitochondrial membrane potential has not been extensively studied. However, research on a structurally related compound, the isoflavone variant 6,7,3',4'-tetrahydroxyisoflavone, has shown that it can improve the survival of whole-body-irradiated mice by restoring hematopoietic function. nih.gov This suggests a protective effect on cellular systems under stress, although the direct impact on mitochondrial membrane potential was not the focus of this study.

Mitochondria are crucial for energy production and are central to many cellular processes, including apoptosis. The dissipation of the mitochondrial membrane potential is a key event in the initiation of the apoptotic cascade. While direct evidence for this compound is lacking, the ability of related flavonoids to protect cells from damage and death suggests that investigating its influence on mitochondrial function is a promising area for future research.

Neurobiological Activities (based on 3,7,3',4'-Tetrahydroxyflavanone)

The neurobiological activities of 3,7,3',4'-Tetrahydroxyflavanone, also known as Fisetin, have been a subject of interest, particularly in the context of neurodegenerative diseases.

Attenuation of Amyloid-Beta Induced Impairments

While direct studies on 3,7,3',4'-Tetrahydroxyflavanone's effect on amyloid-beta induced impairments are limited, research on a closely related compound, 3,3',4',5'-Tetrahydroxyflavone, provides valuable insights. This synthetic analogue of fisetin has been found to potently inhibit the formation of amyloid-β fibrils, which are a hallmark of Alzheimer's disease. nih.gov Interestingly, this compound was shown to induce the formation of atypical, large, spherical aggregates of the amyloid-β protein. nih.gov These larger aggregates were found to be significantly less neurotoxic than the smaller, soluble oligomers or mature fibrils. nih.gov This suggests a novel mechanism of neuroprotection, where the flavonoid alters the aggregation pathway of amyloid-beta to produce less harmful forms.

Modulation of Cholinergic System Components (e.g., AChE, ChAT)

Currently, there is a lack of specific research data on the direct modulation of cholinergic system components, such as acetylcholinesterase (AChE) and choline (B1196258) acetyltransferase (ChAT), by 3,7,3',4'-Tetrahydroxyflavanone. The cholinergic system is critical for cognitive function, and its dysregulation is a key feature of Alzheimer's disease. Given the neuroprotective effects observed with related flavonoids, investigating the influence of 3,7,3',4'-Tetrahydroxyflavanone on these enzymatic components of the cholinergic system is a pertinent area for future studies.

Effects on Neuronal Signaling Proteins (e.g., p-ERK, p-CREB)

Fisetin (3,7,3',4'-Tetrahydroxyflavone) has been shown to inhibit the MAPK pathway. nih.gov The Extracellular signal-regulated kinase (ERK) is a key component of this pathway, and its phosphorylation (p-ERK) is crucial for downstream signaling. By inhibiting the MAPK pathway, Fisetin can modulate cellular processes regulated by ERK.

The cAMP response element-binding protein (CREB) is another critical neuronal signaling protein involved in learning, memory, and neuronal survival. Its phosphorylation (p-CREB) is essential for its transcriptional activity. While direct evidence for the effect of 3,7,3',4'-Tetrahydroxyflavanone on p-CREB is not yet available, the modulation of upstream pathways like MAPK suggests a potential indirect influence on CREB activation. The interplay between these signaling molecules is complex, and further research is needed to elucidate the precise effects of this flavanone on these key neuronal proteins.

Metabolic Pathway Regulation (based on related tetrahydroxyflavanones)

Tetrahydroxyflavanones, as a class of flavonoids, have been shown to influence various metabolic pathways. One of the key ways they exert their effects is through the modulation of enzymes involved in metabolism.

For instance, studies on fisetin (3,3',4',7-tetrahydroxyflavone) have shown that it is rapidly and extensively metabolized in the body, primarily into sulfate (B86663) and glucuronide conjugates. acs.orgnih.gov This metabolic transformation is crucial as it affects the bioavailability and biological activity of the compound.

Antihyperuricemic Effects via XOD Inhibition

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and other health issues. A key enzyme in the production of uric acid is xanthine oxidase (XOD). This enzyme facilitates the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov Consequently, the inhibition of XOD is a primary strategy for managing hyperuricemia. nih.gov

While numerous flavonoids have been investigated for their potential to inhibit XOD, specific research directly evaluating the antihyperuricemic effects of this compound through XOD inhibition is not extensively available in current scientific literature. However, studies on structurally similar flavonoids provide insights into the potential activity of this compound. The pattern of hydroxylation on the flavonoid structure is a critical determinant of its XOD inhibitory capacity. medchemexpress.com For example, 7,8,3′,4′-Tetrahydroxyflavone, an isomer of the subject compound, has been identified as a potent XOD inhibitor with an IC50 value of 10.488 µM. nih.gov The structural similarities suggest that this compound might also exhibit inhibitory effects on xanthine oxidase, but further specific studies are required to confirm this hypothesis and to determine its efficacy as an antihyperuricemic agent.

Organ-Specific Modulatory Effects (based on related tetrahydroxyflavones)

Renoprotective Mechanisms in Fibrotic Conditions

Renal fibrosis is a progressive condition that leads to the scarring of kidney tissue and is a common pathway for chronic kidney disease (CKD). cymitquimica.com Research on related tetrahydroxyflavones, such as fisetin (3,3',4',7-tetrahydroxyflavone), has demonstrated significant renoprotective effects in models of kidney fibrosis. cymitquimica.comnih.gov

The mechanisms underlying these protective effects are multifaceted. One key pathway involves the inhibition of the transforming growth factor-beta1 (TGF-β1)/SMAD3 signaling pathway. cymitquimica.comnih.gov TGF-β1 is a major profibrotic cytokine, and its signaling through SMAD proteins (SMAD2 and SMAD3) is central to the development of fibrosis. cymitquimica.com Fisetin has been shown to protect against renal fibrosis by inhibiting the phosphorylation of SMAD3. cymitquimica.comnih.gov

Furthermore, related tetrahydroxyflavones mitigate renal fibrosis by reducing oxidative stress and inflammation. cymitquimica.comnih.gov In animal models of unilateral ureteral obstruction, a common method for inducing renal fibrosis, treatment with fisetin led to a decrease in markers of oxidative damage and inflammation. cymitquimica.comnih.gov This included the reduction of proinflammatory cytokines and chemokines, as well as the infiltration of macrophages and neutrophils. nih.gov These compounds also help in preserving the structure and function of renal tubules and reducing the accumulation of extracellular matrix proteins like collagen. nih.gov

Antimicrobial Potential (based on related tetrahydroxyflavanones)

Antibacterial Activity against Specific Pathogens

The emergence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for new antimicrobial agents. Related tetrahydroxyflavanones have shown promising antibacterial activity against such pathogens.

A study investigating various flavanones found that tetrahydroxyflavanones isolated from Sophora exigua and Echinosophora koreensis exhibited potent inhibitory activity against all tested MRSA strains, with minimum inhibitory concentrations (MICs) ranging from 3.13 to 6.25 micrograms/ml. medchemexpress.com The structure-activity relationship analysis indicated that the presence of dihydroxylation at the 2',4'- or 2',6'- positions of the B ring and at the 5,7- positions of the A ring is crucial for significant anti-MRSA activity. medchemexpress.com

Osteogenic and Bone Health Research (based on related tetrahydroxyflavanones)

Inhibition of Osteoclast Differentiation

Maintaining bone health relies on a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Excessive osteoclast activity can lead to bone loss and diseases like osteoporosis. Research on flavonoids related to this compound has revealed their potential to inhibit osteoclast differentiation.

For instance, 6,7,4'-Trihydroxyflavone has been found to inhibit the differentiation of osteoclasts induced by the receptor activator of nuclear factor-κB ligand (RANKL). This inhibition is mediated through the c-Jun-N-terminal kinase (JNK) signaling pathway. The compound was also shown to decrease the expression of key osteoclastogenic markers, including c-Fos and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), which are critical transcription factors for osteoclast development. Similarly, 3',4',7,8-tetrahydroxyflavone has been reported to markedly inhibit RANKL-induced osteoclast differentiation and reduce the expression of osteoclast marker genes. nih.gov This effect was also attributed to the suppression of c-Fos and NFATc1 expression. nih.gov

These findings suggest that related tetrahydroxyflavanones can interfere with the signaling cascades that are essential for the formation of mature, bone-resorbing osteoclasts, highlighting their potential as therapeutic agents for bone-lytic diseases. nih.gov

Prevention of Bone Loss Mechanisms

A thorough review of available scientific literature reveals a significant gap in the understanding of the direct effects of this compound on bone metabolism. To date, no specific research studies have been published that investigate the mechanisms by which this particular flavanone may prevent bone loss. Consequently, there is no available data detailing its influence on osteoblast differentiation and function, or its potential to inhibit osteoclastogenesis and bone resorption.

While the broader class of flavonoids has been a subject of interest in bone health research, with some members showing potential in modulating bone cell activity, these findings cannot be directly extrapolated to this compound without specific experimental evidence. The biological activities of flavonoids are highly dependent on their specific chemical structure, including the number and position of hydroxyl groups.

Therefore, a detailed account of the molecular mechanisms, including effects on key signaling pathways such as RANKL/RANK, and the creation of data tables summarizing research findings on the prevention of bone loss by this compound, cannot be provided at this time due to the absence of dedicated scientific research on this topic.

Further investigation is required to determine if this compound possesses any activity related to bone metabolism. Such research would need to explore its effects on the proliferation, differentiation, and activity of both osteoblasts and osteoclasts, as well as its impact on the signaling cascades that govern bone remodeling. Without such studies, any discussion on its role in preventing bone loss would be purely speculative.

Advanced Experimental and Computational Methodologies in 6,7,3 ,4 Tetrahydroxyflavanone Research

In Vitro Experimental Models

In vitro experimental models are fundamental in the preliminary assessment of a compound's biological activity. These cell-based assays provide a controlled environment to study the molecular mechanisms through which a substance exerts its effects. For 6,7,3',4'-tetrahydroxyflavanone, a comprehensive in vitro evaluation would be the first step in understanding its pharmacological potential.

Cell Viability and Proliferation Assays

These assays are critical to determine the cytotoxic or cytostatic effects of a compound on various cell lines, including both healthy and cancerous cells. Commonly used methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Other assays like the trypan blue exclusion test or assays based on ATP content (e.g., CellTiter-Glo®) can also be employed.

Currently, there are no specific published data detailing the effects of this compound on the viability or proliferation of specific cell lines. Research on other flavonoids demonstrates that their effect on cell viability is often dose-dependent and cell-line specific.

Table 1: Illustrative Data Table for Cell Viability Assay (MTT) (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound due to a lack of available data.)

| Cell Line | Concentration (µM) | % Viability (Mean ± SD) |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | 95.2 ± 4.1 |

| 50 | 78.5 ± 5.3 | |

| 100 | 52.1 ± 3.8 | |

| A549 (Lung Cancer) | 10 | 98.1 ± 3.5 |

| 50 | 85.3 ± 4.9 |

Oxidative Stress Assays (e.g., ROS Level Measurement, Lipid Peroxidation)

Given that many flavonoids possess antioxidant properties, assessing the ability of this compound to mitigate oxidative stress is a key area of investigation. This can be evaluated by measuring the levels of reactive oxygen species (ROS) within cells using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate). Furthermore, lipid peroxidation assays, which measure the oxidative degradation of lipids, can provide insights into the compound's ability to protect cell membranes from damage.

Specific studies quantifying the impact of this compound on ROS levels or lipid peroxidation in cell models have not been identified in the current body of scientific literature.

Inflammatory Marker Quantification in Cell Lines

The anti-inflammatory potential of a compound can be assessed by measuring its effect on the production of inflammatory mediators in cell lines, typically macrophages like RAW 264.7, stimulated with an inflammatory agent such as lipopolysaccharide (LPS). Key markers that are often quantified include nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), often using ELISA (Enzyme-Linked Immunosorbent Assay) or similar techniques.

While general anti-inflammatory properties are attributed to flavonoids, there is no specific data from published studies on the effect of this compound on these inflammatory markers.

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry, Western Blotting)

To understand the mechanisms behind any observed cytotoxicity, particularly in cancer cells, apoptosis and cell cycle analysis are performed. Flow cytometry, using stains like Annexin V and propidium (B1200493) iodide, can differentiate between live, apoptotic, and necrotic cells. This technique can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound. Western blotting can further elucidate the apoptotic pathways by detecting the expression levels of key proteins such as caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.

There is a lack of published research specifically investigating the induction of apoptosis or cell cycle arrest by this compound. A study on the related isoflavone (B191592), 6,7,3',4'-tetrahydroxyisoflavone, did show a decrease in apoptosis in irradiated human lymphocyte AHH-1 cells, suggesting a protective effect in that context. nih.gov

Table 2: Illustrative Data Table for Apoptosis Analysis (Annexin V/PI Staining) (Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound due to a lack of available data.)

| Treatment | % Early Apoptosis (Mean ± SD) | % Late Apoptosis/Necrosis (Mean ± SD) |

|---|---|---|

| Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| 6,7,3',4'-THF (50 µM) | 15.8 ± 2.1 | 8.2 ± 1.5 |

Enzyme Kinetic Assays (e.g., XOD, AChE, BChE, Tyrosinase)

Flavonoids are known to inhibit various enzymes. Enzyme kinetic assays can determine the inhibitory potential of this compound against specific enzymes implicated in diseases. These include xanthine (B1682287) oxidase (XOD) for gout, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, and tyrosinase for hyperpigmentation disorders. These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor to determine parameters like the half-maximal inhibitory concentration (IC50).

Specific inhibitory activities and kinetic data for this compound against these enzymes are not available in published literature.

Gene Expression Analysis (e.g., RT-qPCR, RNA-Seq)

To gain a deeper understanding of the molecular pathways affected by this compound, gene expression analysis is a powerful tool. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) can be used to measure changes in the expression of specific target genes involved in inflammation, apoptosis, or oxidative stress. For a broader, unbiased view, RNA sequencing (RNA-Seq) can be employed to analyze the entire transcriptome, revealing all the genes that are up- or down-regulated in response to the compound.

There are currently no published studies that have performed RT-qPCR or RNA-Seq analysis to determine the effects of this compound on gene expression in any cell line.

Protein Phosphorylation and Signaling Pathway Analysis

Protein phosphorylation is a critical mechanism in cell signaling, and its modulation is a key area of research for therapeutic compounds. springernature.com Research into flavonoids structurally similar to this compound has revealed significant interactions with key intracellular signaling pathways involved in inflammation and cellular stress.

Studies on related trihydroxyflavones have shown they exert anti-inflammatory activities by modulating pathways such as the Interleukin-17 (IL-17) and Tumor Necrosis Factor (TNF) signaling pathways. nih.govnih.gov One isomer, 7,3',4'-trihydroxyflavone (B9037), was also found to influence the JAK-STAT pathway. nih.govnih.gov Furthermore, broader research indicates that tetrahydroxy-flavonoids can modulate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. The NF-κB pathway is a primary regulator of inflammatory gene expression, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines. The MAPK pathways are crucial for transmitting signals that control cell proliferation, differentiation, and apoptosis. For instance, the related flavanone (B1672756) 5,7,3',5'-tetrahydroxyflavanone (B1246913) has been shown to suppress NF-κB signaling in murine macrophages.

The flavonol fisetin (B1672732) (3,7,3',4'-tetrahydroxyflavone), another related compound, has been observed to inhibit the activation of p38 and JNK, which are part of the MAPK pathways. In hyperuricemic nephropathy models, fisetin was found to regulate the aberrant activation of the signal transducer and activator of transcription-3 (STAT3) signaling and the transforming growth factor-β (TGF-β) signaling pathways in the kidneys and uric acid-stimulated mouse tubular epithelial cells. nih.gov

These findings on related compounds suggest that a primary mechanism of action for this class of flavonoids involves the intricate modulation of protein phosphorylation within these critical signaling networks.

Cytotoxicity Studies on Various Cell Lines

Cytotoxicity studies are essential for determining the concentration window in which a compound can be studied for its biological effects without causing significant cell death. Research on flavonoids related to this compound has been conducted on various cell lines.

For example, studies on 6,3',4'-trihydroxyflavone (B3031360) and 7,3',4'-trihydroxyflavone were performed on RAW264.7 macrophage cells in both traditional 2D culture and more complex 3D spheroid models. In 2D cultures, 6,3',4'-trihydroxyflavone was reported to be non-toxic below 30 μM, while 7,3',4'-trihydroxyflavone was non-toxic below 60 μM. nih.gov The 3D models showed a broader non-cytotoxic window. nih.gov Another study involving a related isoflavone, 6,7,3',4'-tetrahydroxyisoflavone, demonstrated a protective effect against apoptosis in irradiated human lymphocyte AHH-1 cells. nih.gov

| Compound | Cell Line | Model | Key Finding | Reference |

|---|---|---|---|---|

| 6,3´,4´-Trihydroxyflavone | RAW264.7 Macrophages | 2D Culture | Non-cytotoxic below 30 μM. | nih.gov |

| 6,3´,4´-Trihydroxyflavone | RAW264.7 Macrophages | 3D Culture | Non-cytotoxic below 50 μM. | nih.gov |

| 7,3´,4´-Trihydroxyflavone | RAW264.7 Macrophages | 2D Culture | Non-cytotoxic below 60 μM. | nih.gov |

| 7,3´,4´-Trihydroxyflavone | RAW264.7 Macrophages | 3D Culture | Non-cytotoxic below 100 μM. | nih.gov |

| 6,7,3',4'-Tetrahydroxyisoflavone | Human Lymphocyte AHH-1 | In vitro | Decreased apoptosis in irradiated cells. | nih.gov |

Animal Model Studies (Mechanistic and Pathway Investigations)

Animal models are indispensable for investigating the in vivo efficacy and mechanisms of action of potential therapeutic compounds.